molecular formula C10H15N B1265583 2-Butylaniline CAS No. 2696-85-7

2-Butylaniline

Cat. No.: B1265583
CAS No.: 2696-85-7
M. Wt: 149.23 g/mol
InChI Key: HDVUPIFFKAHPJY-UHFFFAOYSA-N
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Description

2-Butylaniline, also known as 2-butylbenzenamine, is an organic compound with the molecular formula C10H15N. It is a derivative of aniline, where a butyl group is attached to the second position of the benzene ring. This compound is a clear, pale yellow to red-brown liquid with a slight aromatic odor .

Scientific Research Applications

2-Butylaniline has several applications in scientific research:

Safety and Hazards

2-Butylaniline should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation . In case of a spill or leak, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of the spill/leak .

Biochemical Analysis

Biochemical Properties

2-Butylaniline plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics. The interaction between this compound and cytochrome P450 enzymes can lead to the formation of reactive intermediates, which may further react with cellular macromolecules, potentially leading to toxic effects .

Cellular Effects

The effects of this compound on cellular processes are multifaceted. It has been shown to influence cell signaling pathways, particularly those involving oxidative stress responses. This compound can induce the expression of genes associated with antioxidant defense mechanisms, such as glutathione S-transferase. Additionally, it can affect cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of various metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of this compound to cytochrome P450 enzymes, leading to the formation of reactive oxygen species (ROS). These ROS can cause oxidative damage to cellular components, including lipids, proteins, and DNA. Furthermore, this compound can inhibit the activity of certain enzymes, such as acetylcholinesterase, which plays a crucial role in neurotransmission .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. It has been observed that the stability of this compound can be influenced by environmental factors such as temperature and pH. Over time, this compound can undergo degradation, leading to the formation of degradation products that may have different biological activities. Long-term exposure to this compound in in vitro studies has shown that it can cause persistent oxidative stress and alterations in cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function. At higher doses, it can induce toxic effects, including hepatotoxicity and neurotoxicity. Threshold effects have been observed, where a certain dosage level must be reached before significant adverse effects are seen. High doses of this compound can lead to severe oxidative damage and disruption of normal cellular processes .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those associated with its biotransformation by cytochrome P450 enzymes. The metabolism of this compound can lead to the formation of various metabolites, some of which may be more toxic than the parent compound. These metabolites can interact with other cellular components, affecting metabolic flux and altering the levels of key metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transport proteins, such as organic cation transporters, which facilitate its movement across cellular membranes. The distribution of this compound within tissues can be influenced by its lipophilicity, leading to its accumulation in lipid-rich areas. This localization can affect its biological activity and potential toxicity .

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. It has been found to localize in the endoplasmic reticulum, where it can interact with cytochrome P450 enzymes. Additionally, this compound can be found in the mitochondria, where it may influence mitochondrial function and contribute to the generation of ROS. The targeting of this compound to specific subcellular compartments can be mediated by post-translational modifications and specific targeting signals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Butylaniline can be synthesized through the alkylation of aniline with butyl halides under basic conditions. The reaction typically involves the use of a strong base such as sodium hydroxide or potassium hydroxide to deprotonate the aniline, followed by the addition of a butyl halide (e.g., butyl bromide or butyl chloride) to form the desired product .

Industrial Production Methods: In industrial settings, the synthesis of this compound can be achieved through catalytic hydrogenation of 2-butyl nitrobenzene. This process involves the reduction of the nitro group to an amino group using hydrogen gas in the presence of a metal catalyst such as palladium on carbon .

Chemical Reactions Analysis

Types of Reactions: 2-Butylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 2-Butylaniline is unique due to its specific substitution pattern, which influences its reactivity and applications. The presence of the butyl group at the second position provides distinct steric and electronic effects compared to other isomers, making it valuable in specific synthetic and industrial applications .

Properties

IUPAC Name

2-butylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-2-3-6-9-7-4-5-8-10(9)11/h4-5,7-8H,2-3,6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDVUPIFFKAHPJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60181445
Record name o-Butyl-aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60181445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2696-85-7
Record name 2-Butylaniline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2696-85-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name o-Butyl-aniline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002696857
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name o-Butyl-aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60181445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name o-butyl-aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.429
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the potential applications of poly(2-butylaniline) in material science?

A: Research suggests promising applications of poly(this compound) (PBA) in material science, particularly in developing advanced composite materials. For instance, PBA has been investigated for its potential to enhance the anticorrosive properties of epoxy coatings. [] Specifically, PBA was combined with hexagonal boron nitride to create processable nanohybrids, which were then incorporated into epoxy coatings. [] The synergistic effect of PBA and hexagonal boron nitride resulted in a significant improvement in the coating's barrier properties and corrosion resistance. [] This finding highlights the potential of PBA-based nanohybrids for developing high-performance coatings for various applications where corrosion protection is crucial.

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